molecular formula C13H28N2 B1250286 Haliclorensin

Haliclorensin

Cat. No.: B1250286
M. Wt: 212.37 g/mol
InChI Key: PPPRFIZNQYJYBX-UHFFFAOYSA-N
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Description

Significance of Marine Alkaloids in Chemical Biology

Marine alkaloids represent a large and structurally diverse class of natural products derived from marine organisms such as sponges, algae, and tunicates. rsc.orgfrontiersin.org These alkaline compounds, which contain nitrogen atoms in their structures, are of significant interest in chemical biology and drug discovery due to their potent and varied biological activities. rsc.orgresearchgate.net The unique and often complex chemical structures of marine alkaloids, which have no terrestrial counterparts, are a result of the extreme and competitive marine environments in which these organisms evolve. rsc.orgresearchgate.net

These compounds exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. rsc.orgresearchgate.net The structural diversity of marine alkaloids is vast, encompassing various chemical classes such as pyridines, quinolines, indoles, and complex macrocycles. frontiersin.org This chemical uniqueness makes them valuable as lead compounds for the development of new therapeutic agents. frontiersin.org Many marine alkaloids have been found to interact with specific biological targets, making them excellent tools for probing cellular pathways and mechanisms of disease. rsc.org Their potential for translation into clinical drugs is significant, with some derivatives already approved for medical use or in clinical trials. frontiersin.orgmdpi.com

Overview of Haliclorensin within the Context of Natural Product Discovery

Haliclorensin is a marine alkaloid that exemplifies the discovery of novel chemical scaffolds from marine sources. nih.govacs.org It belongs to the family of azamacrocyclic alkaloids, characterized by a large ring structure containing a nitrogen atom. acs.orgnih.gov Haliclorensin and its related compounds have been isolated from marine sponges of the genus Haliclona, specifically Haliclona tulearensis. nih.govacs.orgacs.org The discovery of Haliclorensin is part of a broader effort to explore marine invertebrates for new bioactive secondary metabolites. researchgate.net

The initial structure proposed for Haliclorensin was later revised following total synthesis efforts, a common occurrence in natural product chemistry that highlights the challenges in structural elucidation of complex molecules isolated in minute quantities. acs.orgcapes.gov.brrsc.org The journey from isolation to correct structural assignment and synthesis of Haliclorensin showcases the intricate process of natural product research. acs.org Research has also led to the discovery of several related compounds, including Haliclorensin B, C, and D, expanding this family of marine alkaloids. nih.govjst.go.jpacs.org

Historical Context of Haliclorensin Isolation and Initial Characterization

Haliclorensin was first reported in 1998 as a novel diamino alkaloid isolated from the marine sponge Haliclona tulearensis. nih.govacs.org The structure was initially proposed to be an azacyclodecane derivative based on spectroscopic data. nih.govacs.org However, subsequent work by Banwell and others, who synthesized the proposed structure, revealed that its spectroscopic data did not match that of the natural product. capes.gov.brrsc.org

This discrepancy led to a re-investigation and ultimately a revision of the structure of Haliclorensin. acs.orgresearchgate.net The correct structure was determined to be a different constitutional isomer, and the originally proposed structure was renamed isohaliclorensin. acs.org The total synthesis of the revised structure confirmed its identity. acs.org It was also discovered that natural haliclorensin exists as a mixture of enantiomers. acs.org Further investigations of Haliclona tulearensis led to the isolation of other related alkaloids, such as Haliclorensin C, which was obtained in very small amounts (2 mg from 86 g of wet sponge). nih.govjst.go.jp The structural confirmation of Haliclorensin C was also achieved through total synthesis. nih.gov

Scope and Objectives of Current Haliclorensin Research

Current research on Haliclorensin and its analogues is multifaceted, focusing on chemical synthesis, structural diversification, and biological evaluation. A primary objective is the development of efficient and enantioselective total syntheses for Haliclorensin and its related natural products like Haliclorensin C and halitulin. tdx.catacs.org These synthetic efforts are crucial not only for confirming structures but also for providing access to larger quantities of these compounds for biological studies, as they are typically isolated from their natural sources in very low yields. nih.govacs.org

Another key area of research is the synthesis of novel, non-natural analogues of Haliclorensin to explore structure-activity relationships. nih.govnih.gov For instance, the enantioselective synthesis of an ethyl analog of Haliclorensin C has been reported to investigate how structural modifications impact its biological profile. nih.govresearchgate.net

The biological activities of the Haliclorensin family of alkaloids remain a significant focus. Initial studies have shown that these compounds possess cytotoxic properties. innovareacademics.innih.gov For example, haliclorensin has demonstrated strong cytotoxicity against P-388 mouse leukemia cells, and halitulin has shown activity against several tumor cell lines. acs.orgresearchgate.net Therefore, a major objective of ongoing research is to further elucidate the anticancer potential and the mechanism of action of these compounds. researchgate.net The discovery of new members of this family, such as Haliclorensin D from the sponge Neopetrosia chaliniformis, continues to expand the scope of research into the chemical diversity and therapeutic potential of these marine alkaloids. acs.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

3-(3-methylazecan-1-yl)propan-1-amine

InChI

InChI=1S/C13H28N2/c1-13-8-5-3-2-4-6-10-15(12-13)11-7-9-14/h13H,2-12,14H2,1H3

InChI Key

PPPRFIZNQYJYBX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCN(C1)CCCN

Synonyms

haliclorensin

Origin of Product

United States

Isolation and Structural Elucidation of Haliclorensin and Its Analogues

Discovery and Original Isolation of Haliclorensin

Haliclorensin and its related compounds were first discovered in marine sponges, which are well-documented as prolific producers of unique secondary metabolites. mdpi.comresearchgate.net The primary source organism for the initial isolation of Haliclorensin is the marine sponge Haliclona tulearensis. mdpi.comnih.govrsc.org This species, along with others from the Haliclona genus, has yielded a diverse array of bioactive alkaloids. mdpi.com Subsequently, a related compound, Haliclorensin D, was isolated from the Indonesian marine sponge Neopetrosia chaliniformis. rsc.orgresearchgate.net The discovery of these compounds in different species highlights the widespread distribution of this chemical class within marine invertebrates. mdpi.comresearchgate.net

CompoundSource Organism(s)Location of Collection (if available)
HaliclorensinHaliclona tulearensisSodwana Bay, South Africa; Salary Bay, Madagascar
Haliclorensin BHaliclona tulearensisSalary Bay, Madagascar
Haliclorensin CHaliclona tulearensisSalary Bay, Madagascar
Haliclorensin DNeopetrosia chaliniformisIndonesia
IsohaliclorensinHaliclona tulearensisSodwana Bay, South Africa

This table summarizes the source organisms for Haliclorensin and its known analogues.

The isolation of Haliclorensin and its congeners from their marine sponge hosts involves a series of meticulous extraction and purification steps. The general procedure begins with the collection of the sponge material, which is often frozen to preserve its chemical integrity. nih.gov The frozen sponge samples are then typically subjected to an extraction process using organic solvents like ethanol (B145695) or methanol. mdpi.comnih.gov This initial extract, a complex mixture of various compounds, is then partitioned between different solvents to separate components based on their polarity.

Further purification is achieved through various chromatographic techniques. maas.edu.mm Column chromatography, using stationary phases like silica (B1680970) gel, is a common method to separate the crude extract into fractions of decreasing complexity. maas.edu.mm High-performance liquid chromatography (HPLC) is then often employed for the final purification of the individual alkaloids, yielding the pure compounds for structural analysis. nih.gov For instance, in the isolation of Haliclorensin C, only 2 mg of the pure compound was obtained from 86 g of the frozen, wet sponge. researchgate.netnih.gov

Spectroscopic Characterization and Initial Structural Assignment

Once isolated, the structure of a new natural product is determined using a combination of spectroscopic methods. acs.orgchemrxiv.orgajchem-a.com For Haliclorensin, the primary techniques used were mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org High-resolution mass spectrometry (HRMS) provides the exact molecular weight and, consequently, the molecular formula of the compound. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the molecular framework. nih.govacs.org These techniques reveal the connectivity of atoms within the molecule. Based on the initial spectroscopic data, Haliclorensin was first proposed to be a novel diamino alkaloid featuring an azacyclodecane ring. nih.govresearchgate.net

Structural Revisions of Haliclorensin and Related Congeners (e.g., Haliclorensin B, C, D, Isohaliclorensin)

The initial structural assignment of natural products is sometimes subject to revision as more data becomes available or through total synthesis. In the case of Haliclorensin, a reinvestigation of the spectroscopic data and subsequent synthetic efforts led to a significant structural revision. nih.govrsc.orgmdpi.comresearchgate.net The originally proposed structure was later found to be incorrect. nih.govrsc.org The revised and confirmed structure of Haliclorensin is 7-methyl-1,5-diazacyclotetradecane. researchgate.netresearchgate.net The compound corresponding to the initially proposed structure was subsequently named Isohaliclorensin. nih.govmdpi.com

Following the initial discovery of Haliclorensin, several related analogues were also isolated and characterized. These include Haliclorensin B, C, and D. researchgate.netmdpi.comnih.gov Haliclorensin B is notable for containing a tetrahydropyrimidinium ring, a feature that is rare in natural products. mdpi.com Haliclorensin C was identified as 3-methylazacyclohexadecane. researchgate.netnih.gov The structural elucidation of these congeners was also accomplished through extensive spectroscopic analysis. researchgate.netnih.gov

CompoundInitial Proposed StructureRevised Structure
HaliclorensinAzacyclodecane derivative7-methyl-1,5-diazacyclotetradecane
Isohaliclorensin-The structure initially proposed for Haliclorensin

This table highlights the structural revision of Haliclorensin.

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation, as different stereoisomers can have vastly different biological activities. wikipedia.org The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, can be determined using various techniques, including X-ray crystallography and vibrational circular dichroism (VCD). spectroscopyasia.comnih.govspark904.nlsioc-journal.cn

For Haliclorensin, the absolute configuration was a subject of investigation. Based on biogenetic considerations, the stereogenic center of Haliclorensin C was initially proposed to have the S configuration, similar to what was determined for the related alkaloids Haliclorensin and Halitulin. nih.govmdpi.com Further studies, including total synthesis of both possible enantiomers, confirmed the revised structure of Haliclorensin. researchgate.netresearchgate.net These investigations revealed that natural Haliclorensin exists as a mixture of the (S)- and (R)-enantiomers, with the (S)-enantiomer being the major component in a 3:1 ratio. researchgate.netresearchgate.net

Haliclorensin belongs to the broader class of azamacrocyclic alkaloids, which are characterized by a large ring containing at least one nitrogen atom. wikipedia.org This family of compounds includes other notable examples isolated from marine sponges, such as Halitulin, which was also found in Haliclona tulearensis. nih.govresearchgate.net

The structures of Haliclorensin and its analogues share similarities with other marine-derived alkaloids. For instance, the 1,5-diazacyclotetradecane core of the revised Haliclorensin structure is a key feature. The study of these related compounds provides valuable insights into their biosynthetic pathways and their potential as lead compounds for drug discovery. The structural diversity within this class of alkaloids, from simple monocyclic systems like Haliclorensin C to more complex structures, underscores the remarkable chemical creativity of marine organisms. mdpi.comresearchgate.net

Biosynthesis of Haliclorensin

Proposed Biogenetic Pathways of Haliclorensin

The biosynthesis of Haliclorensin is believed to follow a pathway that shares common elements with other related alkaloids found in Haliclona species, such as Halitulin. nih.govresearchgate.net The structural similarities between these molecules point towards a divergent synthesis from a common precursor. acs.org

Precursor Identification and Elucidation of Key Intermediates

While the complete biosynthetic pathway of Haliclorensin has not been fully elucidated in vivo, synthetic studies and biogenetic proposals offer significant insights into its likely precursors and key intermediates. The structural framework of Haliclorensin and its congener, Isohaliclorensin, suggests they originate from a shared precursor. nih.govresearchgate.net It has been proposed that both the revised structure of Haliclorensin and the initially proposed structure, now known as Isohaliclorensin, derive from a common 1,11-diazabicyclo[8.4]tetradecane intermediate. nih.govresearchgate.net

Total synthesis efforts have utilized various building blocks that may mimic the natural biosynthetic precursors. For instance, enantiopure 4-substituted-5-aminopentanols have been used as starting chiral building blocks for the synthesis of Haliclorensin. acs.orgresearchgate.net These linear amino alcohols are proposed to be key fragments in the construction of the larger macrocycle. One synthetic strategy involved the use of an N-hexenyl N-undecenyl amino derivative as a direct precursor to the 16-membered azacycle of Haliclorensin C, a related compound. acs.org Another approach utilized a common precursor for both Haliclorensin and Isohaliclorensin, highlighting the likely divergence in the late stages of the biosynthetic pathway. acs.org

The polycyclic diamine alkaloid family, to which Haliclorensin belongs, is broadly proposed to be derived from simple universal building blocks such as ammonia, propenal, and long-chain dialdehydes. acs.org The specific long-chain precursors for Haliclorensin, however, are believed to be complex amino alcohol derivatives.

Proposed Precursor/Intermediate Type Role in Biosynthesis Supporting Evidence
1,11-diazabicyclo[8.4]tetradecaneCommon bicyclic precursor for Haliclorensin and Isohaliclorensin. nih.govresearchgate.netBiogenetic proposals based on structural analysis. nih.govresearchgate.net
Enantiopure 4-substituted-5-aminopentanolsChiral linear building blocks forming the backbone of the macrocycle. acs.orgresearchgate.netSuccessful use in the total synthesis of Haliclorensin and related alkaloids. acs.orgresearchgate.net
N-hexenyl N-undecenyl amino derivativeDirect acyclic precursor for ring-closing metathesis to form the azamacrocycle. acs.orgDemonstrated in the total synthesis of Haliclorensin C. acs.org
Long-chain dialdehydesGeneral building blocks for polycyclic diamine alkaloids. acs.orgGeneral biogenetic theory for the broader class of related compounds. acs.org

Enzymatic Transformations in Azamacrocycle Formation

The formation of the characteristic azamacrocycle of Haliclorensin from its acyclic precursors necessitates a series of specific enzymatic transformations. While the exact enzymes have not been isolated, the chemical reactions required provide a basis for postulating their nature. Key transformations likely involve amide bond formation and ring cyclization events. nih.gov

In many biosynthetic pathways, the activation of carboxylic acids via adenylation (an ATP-dependent process) is a prerequisite for amide bond formation, often catalyzed by enzymes from the ATP-grasp family or nonribosomal peptide synthetases (NRPSs). nih.gov It is plausible that similar enzymatic machinery is involved in elongating the linear precursor of Haliclorensin.

The crucial step in forming the macrocyclic structure is the ring-closing reaction. In laboratory syntheses, ring-closing metathesis (RCM) has been a key strategy to construct the azacycle of Haliclorensin and its analogues. acs.orgtdx.catmdpi.com Nature employs a diverse array of cyclizing enzymes, such as intramolecular Michael addition (IMOMA) cyclases, to form heterocyclic rings. uni-hannover.de It is conceivable that a specialized cyclase facilitates the final ring closure in Haliclorensin biosynthesis, ensuring high stereoselectivity. The formation of such large, strained rings is an energetically demanding process that highlights the efficiency of enzymatic catalysis. nih.gov

Role of Associated Microorganisms in Haliclorensin Biosynthesis

There is growing evidence that many secondary metabolites isolated from marine invertebrates are, in fact, produced by their symbiotic microorganisms. researchgate.net This appears to be the case for Haliclorensin, with research pointing towards a microbial producer living in association with the Haliclona sponge.

Identification of Symbiotic Microbial Producers (e.g., Agromyces tropicus)

Research has identified a specific bacterial strain, with 99% similarity to the actinobacterium Agromyces tropicus, as a likely producer of Haliclorensin. researchgate.net This bacterium was isolated from the marine sponge Haliclona sp. collected from Untung Jawa Island, Jakarta. researchgate.net Analysis of the bacterial extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) revealed the presence of Haliclorensin, alongside other compounds also found in the host sponge, such as Halistanol (B14433394) sulphate C and a cyclic bis-1,3-dialkylpyridinium metabolite. researchgate.netresearchgate.net

Agromyces tropicus is a Gram-positive, rod-shaped, aerobic bacterium originally isolated from soil in Thailand. dsmz.denih.gov The discovery of this bacterium as a producer of marine natural products highlights the metabolic versatility of the genus Agromyces and underscores the importance of symbiosis in the chemical ecology of marine sponges. nih.gov

Microorganism Evidence for Production Host Organism Other Metabolites Produced
Agromyces tropicus99% 16S rDNA gene similarity to an isolated bacterial strain producing the compound. researchgate.net LC-MS/MS identification of Haliclorensin in the bacterial supernatant extract. researchgate.netresearchgate.netHaliclona sp. researchgate.netresearchgate.netHalistanol sulphate C, cyclic bis-1,3-dialkylpyridinium. researchgate.netresearchgate.net

Host-Microbe Metabolic Interactions and Their Contribution to Metabolite Diversity

The relationship between the host sponge and its microbial symbionts is a complex metabolic partnership. core.ac.uk This interaction, often described as a host-microbe metabolic axis, involves the exchange and modification of metabolites, leading to a greater diversity of chemical compounds than either organism could produce alone. core.ac.uknih.gov

This combinatorial metabolism, where both host and microbial genomes contribute to the final product, is a key driver of chemical diversity in marine ecosystems. core.ac.uk The production of a suite of related compounds, including Haliclorensin, Halistanol sulphate C, and pyridinium (B92312) alkaloids by the same symbiotic system, supports the idea that these metabolic pathways are interconnected and contribute significantly to the chemical profile of the host sponge. researchgate.netresearchgate.net

Chemical Synthesis of Haliclorensin and Its Analogues

Total Synthesis Strategies for Haliclorensin

The total synthesis of a complex molecule like Haliclorensin requires a robust and well-planned strategy. The approach must efficiently assemble the carbon skeleton, construct the macrocyclic ring, and precisely control the stereochemistry of any chiral centers. Initial synthetic efforts were complicated by the fact that the originally proposed structure for Haliclorensin was later found to be incorrect; syntheses targeting this putative structure did not yield a compound matching the spectroscopic data of the natural product. capes.gov.brcapes.gov.brrsc.org This led to a structural revision and subsequent syntheses targeting the correct structure. researchgate.net

The construction of complex organic molecules can generally be categorized into two main strategies: linear and convergent synthesis. chemistnotes.com A linear synthesis assembles the target molecule in a stepwise fashion, with each step building upon the previous one in a single sequence. chemistnotes.com In contrast, a convergent synthesis involves the independent preparation of several key fragments of the molecule, which are then combined at a later stage to form the final product. chemistnotes.comwikipedia.org

In the context of Haliclorensin and its analogues, synthetic strategies often employ a highly convergent element by preparing a key chiral building block separately, which is then elaborated. nih.govacs.org For instance, the synthesis of Haliclorensin C and other Haliclona alkaloids utilizes enantiopure 4-substituted-5-aminopentanols as key starting fragments. acs.orgacs.orgnih.gov These fragments are synthesized independently and then subjected to a series of reactions, including chain elongation and macrocyclization, which can be viewed as a linear extension of the convergent starting point. nih.govtdx.cat

Synthetic Strategy Description Advantages Disadvantages
Linear Synthesis Reactants are added sequentially in a single path to build the target molecule. Straightforward to plan. Overall yield drops significantly with each additional step. wikipedia.org
Convergent Synthesis Key fragments of the target are synthesized independently and then combined. Higher overall efficiency and yield. chemistnotes.com Allows for parallel development of fragments. Requires careful planning of fragment coupling reactions.

A critical step in the synthesis of Haliclorensin is the formation of its large azacyclohexadecane (16-membered) or related azamacrocyclic ring. nih.govnih.gov Among the various methods available for macrocyclization, Ring-Closing Metathesis (RCM) has emerged as a powerful and widely used strategy in the synthesis of Haliclorensin and its analogues. mdpi.comnih.gov

RCM utilizes transition metal catalysts, most notably ruthenium-based complexes like the Grubbs catalysts, to form a new double bond between two terminal alkene functionalities within the same molecule, thereby closing the ring. mdpi.comnih.gov In a typical synthesis of a Haliclorensin analogue, a linear precursor containing two terminal double bonds is prepared. acs.orgtdx.cat This diene is then treated with a second-generation Grubbs catalyst under dilute conditions, which favors the intramolecular RCM reaction over intermolecular polymerization, to yield the desired macrocyclic alkene. mdpi.com This macrocycle can then be hydrogenated to afford the final saturated azamacrocycle. mdpi.com

For example, the synthesis of the ethyl analog of Haliclorensin C involved the macrocyclization of a diene precursor using the second-generation Grubbs catalyst in refluxing dichloromethane, which successfully provided the 16-membered ring as a mixture of E/Z diastereoisomers. mdpi.com

While RCM is a prominent method, other strategies for macrocycle formation have also been explored. An alternative approach involves ring-expansion reactions, such as a sequential aza-Claisen rearrangement and Zip reaction, to form the aza-macrocycle ring system of Haliclorensin. nih.gov

Haliclorensin and its related alkaloids are chiral molecules, and their biological activity is often dependent on their specific stereochemistry. byjus.com Therefore, developing enantioselective syntheses that can produce a single, desired enantiomer is a primary goal. byjus.com Synthetic chemists have employed several core strategies to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and chiral building blocks.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable methods for asymmetric synthesis. researchgate.net

In the synthesis of Haliclorensin alkaloids, this approach is exemplified by the use of phenylglycinol as a chiral auxiliary. acs.orgacs.org (R)-phenylglycinol can be condensed with a δ-oxoester to create a rigid, bicyclic lactam scaffold. acs.orgresearchgate.net The inherent chirality of the phenylglycinol unit directs the stereochemical outcome of subsequent reactions. Once the desired stereocenters are set, the auxiliary is cleaved from the molecule, leaving behind an enantiomerically pure product. researchgate.net This method has been fundamental in generating the chiral aminopentanol fragments required for the synthesis. nih.govresearchgate.net

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.org This field includes organocatalysis, transition-metal catalysis, and biocatalysis. frontiersin.org

In the documented syntheses of Haliclorensin, the primary strategy for introducing chirality relies on substrate control via chiral building blocks derived from chiral auxiliaries. nih.govacs.org While catalytic methods are employed for key transformations, such as the Ring-Closing Metathesis (RCM) which uses a Grubbs catalyst, this specific step does not typically create the stereocenter. mdpi.com Instead, the RCM reaction cyclizes a substrate that already contains the pre-existing chiral information. The catalyst facilitates the ring formation but does not induce the initial asymmetry. mdpi.com However, the broader field of asymmetric catalysis offers many powerful reactions that are central to modern organic synthesis. frontiersin.org

The use of enantiopure building blocks, often referred to as the "chiral pool" approach, is a cornerstone of many total syntheses. This strategy is central to the synthesis of Haliclorensin and its analogues. nih.gov The key chiral building blocks are enantiopure 4-substituted 1,5-amino alcohols. acs.orgnih.gov

A highly effective and versatile method for preparing these building blocks starts with (R)-phenylglycinol. acs.org

Lactam Formation: The chiral amino alcohol, (R)-phenylglycinol, is condensed with a racemic γ-substituted δ-oxoester. This reaction forms a bicyclic oxazolopiperidone lactam. Notably, this process often proceeds via a dynamic kinetic resolution, where the less stable diastereomer epimerizes and funnels into the more stable, desired product, thus providing the chiral lactam in high yield and stereoselectivity. acs.orgacs.orgnih.gov

Reductive Ring Opening: The crucial step is the reductive opening of the rigid lactam scaffold. Treatment with lithium amidotrihydroborate (LiNH₂BH₃) promotes a complex sequence involving the reductive opening of both the oxazolidine (B1195125) and lactam rings. nih.govresearchgate.net

Fragment Generation: This reductive cleavage ultimately yields an enantiopure 4-substituted-5-aminopentanol derivative. acs.orgnih.gov This linear amino alcohol serves as the versatile chiral building block containing the critical stereocenter required for the synthesis of the target Haliclona alkaloids, such as Haliclorensin and Haliclorensin C. nih.govacs.orgtdx.cat

This building block approach is powerful because once the chiral fragment is secured, it can be elaborated through various synthetic operations—such as chain elongation and macrocyclization—to access the final natural product and its analogues. nih.govmdpi.com

Enantioselective Synthesis of Haliclorensin and Stereoisomers

Synthetic Confirmation and Revision of Natural Product Structures

The initial structural assignment of haliclorensin, a diamino alkaloid isolated from the marine sponge Haliclona tulearensis, was later proven incorrect through synthetic efforts. nih.govrsc.org Originally, the structure was proposed to be (-)-(3S)-1-(3-aminopropyl)-3-methylazacyclodecane. capes.gov.br However, when multiple research groups independently synthesized this proposed structure, they discovered that the nuclear magnetic resonance (NMR) data and optical rotation of the synthetic compound did not align with the data reported for the natural isolate. capes.gov.brcapes.gov.br

This led to a structural revision, and a new structure, (S)-7-methyl-1,5-diazacyclotetradecane, was proposed for haliclorensin. nih.govacs.orgresearchgate.netcnu.ac.kr The confirmation of this revised structure was subsequently accomplished through its total synthesis. nih.govrsc.orgacs.orgresearchgate.net This synthetic confirmation solidified the new structural assignment. rsc.orgacs.org The originally proposed structure for haliclorensin was then renamed isohaliclorensin. nih.gov Further investigation into the natural product revealed that haliclorensin exists as a 3:1 mixture of the (S)- and (R)-enantiomers. researchgate.net

The successful synthesis and structural revision of haliclorensin underscore the crucial role of total synthesis in verifying the structures of complex natural products.

Development of Haliclorensin Analogues through Synthetic Modification

The synthesis of analogues of natural products is a common strategy to explore structure-activity relationships and develop new compounds with potentially improved or novel biological activities. mdpi.com In the case of the haliclorensin family, researchers have synthetically modified the natural structures to create new analogues. mdpi.comnih.govmdpi.com

An example of this is the enantioselective synthesis of the ethyl analogue of haliclorensin C. mdpi.comnih.govnih.gov Haliclorensin C, another alkaloid isolated from Haliclona tulearensis, has the structure of 3-methylazacyclohexadecane. mdpi.comnih.gov The synthesis of its ethyl analogue was undertaken to investigate the biological potential of modified haliclorensin structures. mdpi.com

The development of such synthetic analogues provides valuable compounds for biological screening and contributes to a deeper understanding of how structural modifications affect the activity of the haliclorensin class of marine alkaloids. mdpi.com

Preclinical Biological Investigations of Haliclorensin

Cellular and Molecular Mechanisms of Action

Enzyme Inhibition Studies

Haliclorensin and its related compounds have been the subject of various enzyme inhibition studies to elucidate their mechanism of action. A notable target is the lysine (B10760008) methyltransferase SETD8, which is the sole enzyme known to monomethylate histone H4 at lysine 20 (H4K20me1). This methylation event is crucial for regulating diverse biological processes, including DNA damage response and cell cycle progression. acs.orgnih.gov Inhibition of SETD8 is expected to induce a proapoptotic phenotype by depleting H4K20 monomethylation, which can lead to cell cycle arrest. nih.gov

Some inhibitors of SETD8 have been shown to be competitive with the peptide substrate and noncompetitive with the cofactor S-adenosyl-l-methionine (SAM). acs.org The development of selective inhibitors that can block SETD8 is an active area of research, with some studies focusing on transition-state inhibitors. d-nb.info

While direct inhibitory data for Haliclorensin on a broad panel of enzymes is not extensively detailed in the provided results, the activity of related marine alkaloids and synthetic compounds provides a framework for its potential interactions. For instance, other marine natural products have shown inhibitory activity against enzymes like acetylcholinesterase, a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.comnih.gov The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can have various physiological effects. wikipedia.org

The table below summarizes the inhibitory activities of compounds related to Haliclorensin against various enzymes.

Compound/Compound ClassTarget EnzymeInhibition Details
UNC0379 (SETD8 Inhibitor)SETD8Competitive with peptide substrate, noncompetitive with SAM cofactor. acs.org
SPS8I1 (SETD8 Inhibitor)SETD8IC50 of 0.21 μM; substrate-dependent inhibitor. nih.gov
SPS8I2 (SETD8 Inhibitor)SETD8IC50 of 0.5 μM; no substrate or SAM dependence. nih.gov
SPS8I3 (SETD8 Inhibitor)SETD8IC50 of 0.5 μM; both substrate- and SAM-dependent inhibitor. nih.gov
Imidazo[1,2-a]pyridine derivativeCDK210.2% inhibition at a concentration of 20 µM. researchgate.net

Effects on Cellular Processes

Cell Cycle Progression: The cell cycle is a fundamental process that allows cells to divide and produce new cells. mdpi.com It is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). nih.gov Haliclorensin and related compounds can influence cell cycle progression. Inhibition of SETD8, a known target of related compounds, leads to defects in the S/G2/M phases of the cell cycle. nih.gov This is consistent with the observation that a lack of de novo histone synthesis, which is related to SETD8's function, can cause a cell cycle arrest in the G2 phase. elifesciences.org The progression through the cell cycle is a series of orchestrated events, and its deregulation is a hallmark of cancer. plos.orgwikipedia.orgresearchgate.net

ROS Production: Reactive oxygen species (ROS) are highly reactive molecules produced during normal cellular metabolism. mdpi.comwikipedia.org While essential for cell signaling, excessive ROS can cause damage to cellular components. mdpi.comwikipedia.orgmdpi.com Some compounds can induce cytotoxicity by increasing intracellular ROS levels. wcrj.net ROS production can be initiated by various internal and external factors and can affect signal transduction cascades and other processes essential for cell cycle progression. uu.nl Mitochondria are a major source of cellular ROS. biorxiv.orgmdpi.com The interplay between ROS and the cell cycle is complex; low levels of ROS can promote cell cycle progression, while high levels can lead to cell cycle arrest. mdpi.comnih.govuu.nl

Modulation of Specific Receptors

While direct studies on Haliclorensin's interaction with specific receptors are limited, related cyclic alkylpyridinium dimers, such as cyclostellettamines, are known to modulate muscarinic receptors. researchgate.net Muscarinic receptors are a type of cholinergic receptor activated by acetylcholine and are involved in a wide range of functions in the central and peripheral nervous systems. nih.govrushim.ru Dysfunction of these receptors has been linked to various diseases. nih.gov

Mitochondrial Activity Modulation

Mitochondria play a crucial role in cellular energy production and are also involved in cell death pathways. researchgate.netnih.govnih.gov Extracts from the marine sponge genus Haliclona, from which Haliclorensin is derived, have been shown to cause a decrease in the mitochondrial membrane potential. researchgate.net Some related compounds can modulate mitochondrial function, which can be a therapeutic strategy for certain diseases. mdpi.combiorxiv.orgprobiologists.com For instance, Neopetroside A, another marine natural product, has been found to upregulate mitochondrial functions. acs.org

In Vitro Biological Activity Spectrum

Cytotoxicity against Various Cell Lines

Haliclorensin and its analogs have demonstrated significant cytotoxic activity against a range of cancer cell lines. The National Cancer Institute (NCI) considers extracts with IC50 values less than 30 µg/mL against cancer cell lines as promising for the isolation of bioactive compounds. nih.gov

A novel diamino derivative of Haliclorensin, possessing an azacyclodecane ring, exhibited strong cytotoxicity against P-388 mouse leukemia cells with an IC50 value of 0.1 mg/mL. researchgate.net The NCI-60 screen, which evaluates compounds against 60 different human tumor cell lines, is a valuable tool for identifying selective anticancer agents. mdpi.comrevvity.co.jp The cytotoxicity of a compound is often evaluated using the MTT assay, which measures the metabolic activity of cells. nih.govjapsonline.com

The table below presents a summary of the cytotoxic activities of Haliclorensin and related compounds against various cancer cell lines.

CompoundCell LineCancer TypeIC50/GI50 Value
Haliclorensin derivativeP-388Mouse Leukemia0.1 mg/mL researchgate.net
Papuamine (B1245492)SF-295Glioblastoma0.8 μM acs.orgnih.gov
PapuamineUO-31Renal Cancer- nih.gov
PapuamineA498Renal Cancer- nih.gov
HaliclonadiamineSF-295Glioblastoma- nih.gov
HaliclonadiamineUO-31Renal Cancer- nih.gov
HaliclonadiamineA498Renal Cancer- nih.gov
Myrifragranone CA2780Ovarian Cancer14.1 μM e-nps.or.kr
Myrifragranone CTOV-112DOvarian Cancer16.9 μM e-nps.or.kr
Myrifragranone CSK-OV3Ovarian Cancer33.4 μM e-nps.or.kr
Geldanamycin derivative 2MCF-7Breast Cancer105.62 µg/ml japsonline.com
Geldanamycin derivative 3MCF-7Breast Cancer82.50 µg/ml japsonline.com
EA-fraction of A. ferox CopelHTBLung Cancer78.96 µg/mL ekb.eg
Lipo-CDDP/DADSMDA-MB-231Breast CancerSignificant efficacy mdpi.com
Lipo-CDDP/DADSA549Lung CancerSignificant efficacy mdpi.com
Azide 5aSF-539GlioblastomaPredicted cytotoxic mdpi.com
Azide 5aUACC-62MelanomaPredicted cytotoxic mdpi.com
Azide 5aSN12CRenal CarcinomaPredicted cytotoxic mdpi.com
Azide 5aHOP-62Non-small Cell Lung CarcinomaPredicted cytotoxic mdpi.com
Azide 5aOVCAR-3Ovarian CarcinomaPredicted cytotoxic mdpi.com
Azide 5aT47DBreast CarcinomaPredicted cytotoxic mdpi.com

Antimicrobial Efficacy (e.g., Antibacterial, Anti-biofilm Properties)

Haliclorensin, an alkaloid originally isolated from the marine sponge Haliclona tulearensis, has been identified in extracts demonstrating antimicrobial properties. innovareacademics.inpharmacophorejournal.com Research into bacteria associated with Haliclona (gellius) sp. has suggested that symbiotic microorganisms may play a role in the synthesis of metabolites like haliclorensin. innovareacademics.inresearchgate.net In one study, liquid chromatography-mass spectrometry (LC-MS/MS) analysis identified haliclorensin in active fractions derived from the supernatant extract of the actinobacteria Agromyces tropicus, which was isolated from the sponge. innovareacademics.inresearchgate.net These fractions showed the highest activity against Gram-positive bacteria. innovareacademics.in

Further investigations into organic extracts from the Persian Gulf sponge Haliclona sp. also pointed to the presence of haliclorensin. pharmacophorejournal.com The diethyl ether extract of this sponge, which was found to contain haliclorensin among other compounds, exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. pharmacophorejournal.com The minimum inhibitory concentration (MIC) of this extract was most effective against Bacillus subtilis, recorded at 3.12 mg/ml. pharmacophorejournal.com While these studies indicate that extracts containing haliclorensin are biologically active, information specifically detailing its anti-biofilm properties is limited in the current literature. However, related compounds from marine sponges, such as halistanol (B14433394) sulfate, have been shown to inhibit biofilm formation in bacteria like Streptococcus mutans. researchgate.net

Interactive Data Table: Antimicrobial Activity Associated with Haliclorensin-Containing Extracts

Extract SourceTarget MicroorganismObserved ActivityReference
Haliclona sp. associated Agromyces tropicusGram-positive bacteriaActive antibacterial fractions contained haliclorensin. innovareacademics.inresearchgate.net
Haliclona sp. (Persian Gulf)Bacillus subtilisDiethyl ether extract showed an MIC of 3.12 mg/ml. pharmacophorejournal.com
Haliclona sp. (Persian Gulf)Staphylococcus aureusDiethyl ether extract showed an MIC of 12.5 mg/ml. pharmacophorejournal.com
Haliclona sp. (Persian Gulf)Escherichia coliDiethyl ether extract showed an MIC of 12.5 mg/ml. pharmacophorejournal.com
Haliclona sp. (Persian Gulf)Pseudomonas aeruginosaDiethyl ether extract showed an MIC of 12.5 mg/ml. pharmacophorejournal.com

Anti-inflammatory and Neuroprotective Potentials

Direct preclinical studies focusing on the anti-inflammatory and neuroprotective activities of haliclorensin itself are not extensively documented. However, research into the broader chemical diversity of the Haliclona genus reveals that related compounds possess significant biological activities in these areas. For instance, halipeptin A, an amide isolated from a Haliclona sp. sponge from the Vanuatu Islands, displays potent anti-inflammatory effects. nih.gov Similarly, other marine natural products have been investigated for their neuroprotective potential. nih.govnih.govmdpi.com Manzamine alkaloids, also found in Haliclona sponges, are noted for their activity as neuroprotective and anti-inflammatory agents. researchgate.net The potential of these related compounds suggests that the structural class to which haliclorensin belongs is of significant interest for inflammation and neuroprotection research, though specific data on haliclorensin is pending.

In Vivo Preclinical Models (Non-Human)

Preclinical evaluation of haliclorensin and its analogs has been conducted in various non-human in vivo models, primarily focusing on hepatoprotective and cytotoxic activities. nih.govnih.govnih.gov These studies are crucial for establishing the potential therapeutic relevance of this class of marine alkaloids before any consideration for clinical trials. nanbiosis.esreactionbiology.comeddc.sg

Hepatoprotective Activity in Zebrafish Models

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for toxicological and hepatoprotective studies. biorxiv.orgpharmacoj.commdpi.com In a significant study, a new analog named haliclorensin D was isolated from the South China Sea marine sponge Neopetrosia chaliniformis. nih.govnih.gov This discovery was made alongside four new indole-C-mannopyranoside alkaloids, designated neopetrosins A-D. nih.gov The researchers utilized a zebrafish model to evaluate the in vivo hepatoprotective activity of these compounds. nih.govnih.gov The results demonstrated that neopetrosins A, B, and D exhibited moderate hepatoprotective properties at a concentration of 20 μM. nih.govnih.gov While the study did not report hepatoprotective activity for haliclorensin D itself, its co-occurrence with these active compounds underscores the potential of this structural family in liver protection research. nih.gov

Interactive Data Table: Hepatoprotective Screening of Haliclorensin D and Co-isolated Compounds in Zebrafish

Compound TestedAnimal ModelConcentrationOutcomeReference
Neopetrosin AZebrafish (Danio rerio)20 μMExhibited hepatoprotective activity. nih.govnih.gov
Neopetrosin BZebrafish (Danio rerio)20 μMExhibited hepatoprotective activity. nih.govnih.gov
Neopetrosin DZebrafish (Danio rerio)20 μMExhibited hepatoprotective activity. nih.govnih.gov
Haliclorensin DZebrafish (Danio rerio)20 μMActivity not reported in the study. nih.govnih.gov

Evaluation in Other Relevant Animal Models (e.g., Murine models for related compounds)

Beyond zebrafish, haliclorensin has been evaluated in murine (mouse) models, where it has demonstrated notable biological activity. Specifically, haliclorensin was shown to have significant cytotoxicity against P-388 mouse leukemia cells. nih.govresearchgate.netresearchgate.net This finding has been a key driver for further research, including efforts toward the total synthesis of the molecule to enable more extensive biological testing. nih.govresearchgate.nettdx.cat The significant in vivo effect in a murine cancer model highlights its potential as a cytotoxic agent, which is a cornerstone of many preclinical oncology drug development programs. crownbio.com

Structure Activity Relationship Sar Studies of Haliclorensin Analogues

Design and Synthesis of Haliclorensin Derivatives for SAR Analysis

The exploration of Haliclorensin's therapeutic potential has led to the synthesis of at least one specific derivative: the ethyl analog of Haliclorensin C. The enantioselective synthesis of this compound has been successfully reported, demonstrating the feasibility of modifying the original molecular structure. This process began with a chiral amino alcohol building block derived from a phenylglycinol-derived oxazolopiperidone lactam, which established the necessary S stereocenter. Key steps in this synthesis included the incorporation of an undecene chain, methylenation of a pentanol moiety, and a ring-closing metathesis to form the macrocyclic structure nih.gov.

However, beyond this single example, there is a notable absence of published research detailing the design and synthesis of a broader library of Haliclorensin derivatives for the explicit purpose of SAR analysis. Such studies are crucial for understanding which parts of the molecule can be altered to potentially enhance its biological effects.

Identification of Pharmacophoric Elements Critical for Biological Activity

Pharmacophore modeling is a critical step in drug discovery that identifies the essential steric and electronic features of a molecule required for its biological activity. For Haliclorensin, there is currently no publicly available research that delineates its pharmacophoric elements. The identification of these features would necessitate the synthesis and biological evaluation of numerous analogues with systematic modifications to different parts of the chemical scaffold. Without such studies, the specific components of the Haliclorensin molecule that are critical for its biological interactions remain unknown.

Impact of Stereochemistry on Biological Efficacy

The stereochemistry of a molecule can have a profound impact on its biological efficacy, as different enantiomers can interact differently with chiral biological targets such as enzymes and receptors. The enantioselective synthesis of the ethyl analog of Haliclorensin C underscores the recognition of the importance of stereochemistry in this class of compounds nih.govnih.gov. The synthesis was specifically designed to produce a molecule with a defined three-dimensional arrangement of atoms, implying that the spatial orientation of substituents is likely crucial for its biological function.

Despite this, direct comparative studies on the biological efficacy of different stereoisomers of Haliclorensin or its analogues are not available in the reviewed literature. The natural Haliclorensin C is presumed to have an S configuration based on biogenetic considerations, but the biological activity of its R enantiomer has not been reported nih.gov. A thorough understanding of the impact of stereochemistry would require the synthesis and comparative biological testing of all possible stereoisomers.

Derivatization Strategies for Enhancing Specific Biological Profiles

Derivatization is a common strategy in medicinal chemistry to improve the biological profile of a lead compound, including its potency, selectivity, and pharmacokinetic properties. The synthesis of the ethyl analog of Haliclorensin C represents a single instance of such a strategy nih.govresearchgate.net. However, a broader exploration of derivatization strategies for Haliclorensin has not been documented. Such research would involve creating a variety of derivatives by adding or modifying functional groups at different positions on the Haliclorensin scaffold and then assessing the impact of these changes on specific biological activities. The lack of such studies limits the current understanding of how to rationally modify Haliclorensin to enhance its therapeutic potential.

Ecological and Chemotaxonomic Significance

Ecological Role of Haliclorensin in Marine Environments

Sessile marine invertebrates like sponges have evolved complex chemical strategies to overcome environmental challenges such as predation, competition for space, and microbial fouling. wikipedia.orgunep.org Alkaloids produced by sponges are often key components of these strategies.

The production of toxic or unpalatable secondary metabolites is a primary defense mechanism for many sponges, which lack physical defenses. wikipedia.org Haliclorensin and its related compounds have demonstrated bioactivities that are consistent with a role in chemical defense. For instance, the originally isolated Haliclorensin was found to be cytotoxic, with a reported LD50 value of 2.1 mM. innovareacademics.in Further investigations into related compounds isolated from the sponge Haliclona tulearensis, specifically haliclorensin B and haliclorensin C, showed they exhibited mild toxicity in the brine shrimp lethality assay. researchgate.net

While direct feeding deterrence studies on Haliclorensin are not extensively documented, the cytotoxicity of these alkaloids is a strong indicator of their potential to ward off predators. nih.govmdpi.com High cytotoxicity against various cell lines, a characteristic of many defensive compounds, has been noted for alkaloids from the Haliclona genus. nih.govmdpi.comresearchgate.net This bioactivity can make the sponge tissue unpalatable or harmful to potential consumers. wikipedia.orgsci-hub.se

In some cases, the production of these defensive chemicals is outsourced to symbiotic microorganisms. Research has revealed that bacteria associated with Haliclona sponges can be responsible for synthesizing potent alkaloids. innovareacademics.innih.gov For example, a study identified Haliclorensin in the extract of Agromyces tropicus, a bacterium isolated from its host sponge, Haliclona (gellius) sp. innovareacademics.in Another study on a Haliclona species found that its defensive renieramycins are produced by an intracellular symbiont, Candidatus Endohaliclona renieramycinifaciens, which is housed in specialized host cells called chemobacteriocytes. nih.gov This symbiotic strategy provides a sophisticated and localized chemical shield for the sponge against predation and microbial threats. nih.gov

Chemical signals are fundamental to interactions between different species in marine environments. nih.govagriculturejournals.cz While the role of Haliclorensin as a specific signaling molecule (e.g., in allelopathy or spatial competition) has not been explicitly defined, its production by symbiotic bacteria represents a clear case of interspecies chemical communication. innovareacademics.innih.gov The host sponge provides a protected environment for the bacteria, which in turn produce defensive alkaloids like Haliclorensin that benefit the host. nih.govnih.gov This chemically mediated mutualism is a vital ecological interaction, ensuring the survival and fitness of both partners. The transfer of the chemical from the bacterium to the sponge host is a form of communication that underpins their symbiotic relationship.

Chemotaxonomic Implications within the Haliclona Genus and Order Haplosclerida

The classification of sponges, particularly within the order Haplosclerida, has historically been challenging due to a scarcity of distinguishing morphological features. thieme-connect.com The analysis of specific secondary metabolites, or chemotaxonomy, has emerged as a powerful tool to complement traditional taxonomy and resolve evolutionary relationships. researchgate.netthieme-connect.com

Haliclorensin and its analogues are part of a larger family of polycyclic diamine and 3-alkylpyridine alkaloids that are characteristic of sponges belonging to the order Haplosclerida. thieme-connect.comacs.orgnih.gov The initial discovery of Haliclorensin was from the marine sponge Haliclona tulearensis, collected in South Africa. nih.gov Subsequent studies on this species led to the isolation of several related compounds, including isohaliclorensin, haliclorensin B, and haliclorensin C. researchgate.netnih.gov

The distribution of these alkaloids is not limited to a single species. Haliclorensin has also been identified from Haliclona (gellius) sp. and its associated bacterium. innovareacademics.in More significantly from a chemotaxonomic perspective, a related compound, haliclorensin D, was isolated from Neopetrosia chaliniformis, a sponge belonging to a different family (Petrosiidae) but within the same order (Haplosclerida). mdpi.com

This distribution pattern is telling. The presence of a specific class of alkaloids, such as the broader family to which Haliclorensin belongs, across different genera and families (Chalinidae, Petrosiidae, Niphatidae) supports the hypothesis of a shared evolutionary origin for these groups within the Haplosclerida. thieme-connect.comnih.gov These compounds serve as chemical markers, suggesting a common ancestry and biosynthetic capability. thieme-connect.com

Table 1: Distribution of Haliclorensin and Related Alkaloids
CompoundSource OrganismReference
HaliclorensinHaliclona tulearensis nih.gov
HaliclorensinHaliclona (gellius) sp.-associated bacterium Agromyces tropicus innovareacademics.in
Haliclorensin BHaliclona tulearensis researchgate.net
Haliclorensin CHaliclona tulearensis researchgate.net
Haliclorensin DNeopetrosia chaliniformis mdpi.com
IsohaliclorensinHaliclona tulearensis nih.gov

The Haliclona genus is a remarkably prolific source of novel nitrogenous secondary metabolites, with over 100 different alkaloids identified. nih.govmdpi.comresearchgate.net This chemical richness is a hallmark of the genus and the broader order Haplosclerida. thieme-connect.comphytojournal.com The structural diversity within this single order is vast, encompassing various classes of alkaloids including 3-alkylpyridines, bis-3-alkylpiperidines, and complex polycyclic diamines like papuamine (B1245492) and haliclonadiamine. nih.govthieme-connect.com

Haliclorensin and its related structures contribute to this remarkable diversity. Their unique azacyclodecane ring system adds to the catalogue of varied molecular architectures produced by these sponges. nih.govnih.gov The co-occurrence of different but biosynthetically related alkaloid skeletons within the same or closely related species provides valuable clues about the metabolic pathways at play and the evolutionary divergence of these pathways. thieme-connect.com The cross-distribution of these alkaloid classes among different genera strengthens the argument for the monophyletic evolution of sponges within the Haplosclerida order, suggesting they all evolved from a common ancestor. nih.gov The study of these compounds, therefore, not only reveals novel chemistry but also helps to untangle the complex evolutionary history of one of the most chemically diverse groups of marine invertebrates. thieme-connect.comacs.org

Future Research Directions and Translational Perspectives Non Clinical Focus

Advanced Biosynthetic Pathway Elucidation and Enzyme Characterization

While the basic building blocks of some marine alkaloids are known, the intricate details of their biosynthetic pathways often remain enigmatic. Future research will likely focus on a deeper elucidation of the haliclorensin biosynthetic pathway. A key area of interest is the identification and characterization of the specific enzymes responsible for the assembly of the macrocyclic diamine core. Understanding these enzymatic transformations is crucial for harnessing their potential in biocatalysis. mdpi.comnih.govcreative-proteomics.com

Key research questions in this area include:

What are the specific genes and enzymes responsible for the formation of the azacyclodecane ring in haliclorensin?

What are the mechanisms of the enzymes that catalyze key steps, such as C-N bond formation and ring closure?

How is the stereochemistry of haliclorensin controlled during its biosynthesis?

Advanced techniques such as genome mining of the source organism, Haliclona tulearensis, and its associated microbiome, coupled with heterologous expression of candidate gene clusters, will be instrumental. researchgate.net Furthermore, detailed biochemical characterization of the purified enzymes will provide insights into their substrate specificity, kinetics, and catalytic mechanisms. longdom.orgmdpi.com

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

The total synthesis of haliclorensin and its analogues has been a subject of considerable interest, with various strategies being explored. researchgate.netcapes.gov.bracs.orgrsc.org However, these chemical syntheses can be lengthy and may not be the most sustainable approach for large-scale production. Chemoenzymatic synthesis, which combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a promising alternative. nih.govbeilstein-journals.org

Future efforts in this area could involve:

Utilizing the enzymes discovered from the biosynthetic pathway studies as biocatalysts in synthetic routes.

Engineering these enzymes to accept a wider range of substrates, enabling the creation of novel haliclorensin analogues.

Developing one-pot cascade reactions that integrate multiple enzymatic and chemical steps to improve efficiency and reduce waste. nih.gov

A notable example is the potential application of enzymes like thioesterases, which are involved in the macrocyclization of peptides and polyketides, for the synthesis of the haliclorensin macrocycle. beilstein-journals.org Lipases are another class of enzymes that have shown utility in the chemoenzymatic synthesis of related alkaloid structures. researchgate.net

Discovery of Novel Haliclorensin Analogues from Underexplored Marine Organisms

The marine environment, particularly sponges of the genus Haliclona, represents a vast and largely untapped reservoir of novel natural products. mdpi.com To date, several haliclorensin analogues, such as isohalitulin and haliclorensins B, C, and D, have been isolated from Haliclona tulearensis and Neopetrosia chaliniformis. researchgate.net The discovery of these analogues suggests that a wider diversity of related structures exists in other marine organisms.

Future research should focus on:

Systematic screening of extracts from underexplored marine sponges and other invertebrates for the presence of new haliclorensin-type alkaloids.

Employing modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, for the rapid identification and structural elucidation of novel compounds.

Investigating the symbiotic microorganisms associated with these marine organisms, as they may be the true producers of these alkaloids. researchgate.net

The discovery of new analogues will not only expand the chemical diversity of this compound class but also provide new leads for biological activity studies.

Development of High-Throughput Screening Assays for Molecular Target Identification

A critical step in understanding the biological function of any bioactive compound is the identification of its molecular target(s). labmanager.com For haliclorensin, while cytotoxic activity has been reported, its precise molecular targets remain to be fully elucidated. researchgate.net High-throughput screening (HTS) offers a powerful approach to rapidly screen large libraries of compounds against a panel of potential biological targets. bmglabtech.comox.ac.uk

Future research in this area will involve:

Developing and optimizing a variety of cell-based and biochemical assays suitable for HTS. evotec.com

Screening haliclorensin and its analogues against diverse target classes, such as kinases, phosphatases, and receptors, to identify potential interactions. bmglabtech.com

Utilizing advanced screening platforms, including biophysical methods like surface plasmon resonance (SPR), to characterize compound-target interactions in real-time. genedata.com

The data generated from HTS campaigns will be crucial for prioritizing "hits" and guiding further mechanistic studies. labmanager.comox.ac.uk

Application in Chemical Probe Development for Biological System Perturbation

High-quality chemical probes are invaluable tools for dissecting complex biological processes. oicr.on.canih.govnih.gov A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. oicr.on.ca Haliclorensin and its analogues, once their molecular targets are identified and validated, have the potential to be developed into such probes.

Key steps in developing haliclorensin-based chemical probes include:

Structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified target.

Synthesis of "inactive" or "negative control" analogues to demonstrate that the observed biological effects are due to on-target activity. nih.gov

Characterization of the probe's effects in cellular and in vivo models to understand its impact on biological pathways.

These chemical probes could then be used to investigate the role of their specific targets in various biological contexts, contributing to a deeper understanding of cellular function and disease. oicr.on.ca

Integration of Computational Chemistry and Artificial Intelligence in Haliclorensin Research

Computational chemistry and artificial intelligence (AI) are increasingly being integrated into natural product research and drug discovery. ucr.eduschrodinger.compnnl.govuva.nl These in silico approaches can accelerate various aspects of haliclorensin research, from understanding its properties to designing new experiments.

Future applications in this domain include:

Molecular Modeling: Using quantum chemical calculations and molecular dynamics simulations to understand the conformational preferences of haliclorensin and its interaction with potential biological targets. ucr.edunih.gov

Virtual Screening: Employing computational models to screen large virtual libraries of compounds for potential binding to the identified targets of haliclorensin, thus prioritizing compounds for synthesis and testing. labmanager.com

Predictive Modeling: Developing machine learning models trained on existing data to predict the biological activities of new haliclorensin analogues, guiding the design of more potent and selective compounds. schrodinger.com

By combining computational approaches with experimental validation, researchers can more efficiently explore the chemical space around haliclorensin and accelerate the discovery and development of new scientific tools.

Q & A

Q. What are the established synthetic routes for Haliclorensin, and how are its structural features confirmed?

Haliclorensin is synthesized via multi-step organic reactions, including hydrogenation using Pd/C catalysts and chromatographic purification. Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, Haliclorensin C was characterized by specific NMR peaks (e.g., δ 1.25–1.35 ppm for methyl groups) and high-resolution MS data . Researchers should replicate protocols from peer-reviewed syntheses, ensuring solvent purity and reaction condition optimization (e.g., inert atmosphere, temperature control).

Q. Which spectroscopic techniques are critical for characterizing Haliclorensin derivatives, and what data inconsistencies may arise?

Key techniques include 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR spectroscopy, and MS. Contradictions in data (e.g., unexpected splitting in NMR spectra) may stem from impurities, stereoisomerism, or solvent artifacts. To resolve these, researchers should cross-validate results with elemental analysis, repeat experiments under controlled conditions, and compare findings with literature benchmarks .

Advanced Research Questions

Q. How can researchers optimize the yield and stereochemical purity of Haliclorensin derivatives during synthesis?

Methodological approaches include:

  • Catalyst screening : Testing alternative catalysts (e.g., chiral catalysts) to enhance enantioselectivity.
  • Reaction kinetics : Monitoring reaction progress via TLC or HPLC to identify optimal termination points.
  • Purification : Using preparative HPLC or crystallization to isolate stereoisomers. Document all parameters (e.g., temperature, solvent ratios) to ensure reproducibility .

Q. What strategies address contradictory bioactivity data in Haliclorensin studies?

Discrepancies in bioassays (e.g., varying IC50_{50} values) may arise from differences in cell lines, assay protocols, or compound stability. Solutions include:

  • Standardized assays : Adopt OECD/ISO guidelines for cytotoxicity testing.
  • Stability studies : Analyze compound degradation under assay conditions (e.g., pH, temperature).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. How can computational modeling improve the design of Haliclorensin analogs with enhanced properties?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., enzymes). Pair this with density functional theory (DFT) to optimize electronic properties. Validate predictions with in vitro assays, ensuring alignment between computational and experimental results .

Q. What methodologies ensure ecological relevance in Haliclorensin toxicity studies?

  • Trophic-level testing : Evaluate toxicity across aquatic (e.g., Daphnia magna) and terrestrial organisms.
  • Environmental fate analysis : Use HPLC-MS to track degradation products in simulated ecosystems.
  • Longitudinal studies : Monitor bioaccumulation potential over extended periods, adhering to EPA guidelines .

Methodological Frameworks

Q. How should researchers design experiments to balance novelty and reproducibility in Haliclorensin studies?

  • Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework.
  • Negative controls : Include solvent-only and known inhibitor controls in bioassays.
  • Data transparency : Publish raw spectra, chromatograms, and statistical code in supplementary materials .

Q. What criteria validate the purity of Haliclorensin samples in interdisciplinary collaborations?

Establish a validation matrix:

  • Purity thresholds : ≥95% by HPLC (λ = 254 nm).
  • Cross-lab verification : Share samples with independent labs for NMR/MS replication.
  • Batch documentation : Record storage conditions (e.g., desiccated, −20°C) to prevent degradation .

Tables for Quick Reference

Analytical Technique Key Parameters Common Pitfalls
NMR Spectroscopyδ values, coupling constantsSolvent peaks masking signals
Mass Spectrometrym/z ratios, isotope patternsIon suppression in complex matrices
HPLCRetention time, peak areaColumn degradation over time
Synthesis Optimization Variables to Test Outcome Metrics
Catalyst typePd/C vs. Raney NickelYield, enantiomeric excess (ee)
Solvent systemMethanol vs. Ethyl acetateReaction rate, byproduct formation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.